5-Fluorouracil (5-FU) is a widely recognized anticancer drug that has been extensively used in the treatment of various solid tumors, including gastrointestinal, gynecological, head and neck, and breast carcinomas2. The compound belongs to the class of antimetabolites, which interfere with essential biochemical processes within cancer cells. Despite its efficacy, 5-FU is associated with a range of adverse effects, notably including cardiovascular toxicities2. The molecular core of 5-FU, 5-fluoropyrimidine, has also been the focus of research for the development of novel kinase inhibitors, with modifications to the core structure yielding various biologically active compounds3.
5-FU's anticancer properties are well-documented, with its use in treating a variety of solid tumors. The drug's ability to induce apoptosis and affect cell proliferation has been a cornerstone of its application in chemotherapy2. Additionally, the development of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors expands the scope of 5-FU's utility in cancer treatment, offering the possibility of more targeted therapies with potentially fewer side effects3.
The cardiovascular side effects of 5-FU have prompted research into its effects on endothelial cells and cardiomyocytes. Studies have shown that 5-FU can induce a senescent phenotype in these cells, elevate reactive oxygen species (ROS) production, and cause ultrastructural changes that may explain some of the cardiovascular toxicities observed in patients undergoing 5-FU therapy2. This research is crucial for developing strategies to mitigate these side effects and improve patient outcomes.
The synthesis of novel 5-fluoropyrimidine derivatives has been explored for their potential as kinase inhibitors. By regioselectively substituting the pyrimidine ring and employing palladium catalysis, researchers have developed a series of compounds that could serve as the basis for new anticancer agents targeting specific kinases3. This application demonstrates the versatility of the 5-fluoropyrimidine core and its potential in the design of new therapeutic agents.
This compound is primarily synthesized for research purposes and has been noted for its applications in pharmaceuticals and agrochemicals. Its classification as a pyrimidine derivative places it within a broader category of heterocyclic compounds that are vital for various biological functions and synthetic pathways.
The synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine can be achieved through several methods, primarily involving the reaction of 2-methoxy-5-fluorouracil with hydrazine derivatives. A typical synthetic route includes:
This method is advantageous due to its relatively straightforward steps and high yield, making it suitable for industrial applications.
The molecular structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine features:
The three-dimensional structure allows for various interactions with biological targets, making it a compound of interest in drug development .
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine can participate in several chemical reactions:
The mechanism of action for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine involves its interaction with specific molecular targets within biological systems:
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine has several notable applications:
This heterocyclic compound features a pyrimidine core substituted with fluorine (position 5), hydrazinyl (position 4), and methoxy (position 2) functional groups. Its systematic IUPAC name is 5-fluoro-4-hydrazinyl-2-methoxypyrimidine, with alternative designations including 4(1H)-Pyrimidinone,5-fluoro-2-methoxy-,hydrazone and (5-fluoro-2-methoxy-pyrimidin-4-yl)hydrazine [3] [7]. The molecular formula C₅H₇FN₄O corresponds to a molar mass of 158.13 g/mol [1] [5]. Key structural characteristics include:
Experimental and predicted physicochemical properties reveal:
Property | Experimental Value | Predicted Value | |
---|---|---|---|
Density (g/cm³) | - | 1.52 ± 0.1 | |
Melting Point | >155°C (decomposes) | - | |
Boiling Point | - | 217.0 ± 50.0 °C | |
LogP (Partition Coefficient) | - | 0.29 (consensus) | |
Water Solubility | Slight in DMSO/MeOH | 9.85 mg/mL (ESOL) | |
pKa | - | 4.23 ± 0.70 | [5] [7] |
The hydrazinyl group's nucleophilicity and fluorine's electron-withdrawing nature create electronic asymmetry, enhancing reactivity at positions C4 and C6 [7].
Pyrimidine derivatives emerged as pivotal scaffolds during the 20th century's heterocyclic chemistry expansion, with halogenated variants gaining prominence after 1950s anticancer drug developments. The specific incorporation of hydrazinyl and methoxy motifs represents a strategic evolution toward:
This compound exemplifies modern heterocyclic design principles where electronic modulation (fluorine) and directing group placement (methoxy/hydrazinyl) enable controlled synthetic transformations [7].
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine serves as a versatile precursor in complex molecule assembly due to three reactive centers:
Commercial suppliers classify it under "heterocyclic blocks" and "organic building blocks" [3], reflecting its role in synthesizing:
Table: Synthetic Transformations Enabled by Reactive Sites
Reactive Site | Reaction Type | Product Application | |
---|---|---|---|
Hydrazinyl (-NHNH₂) | Condensation with aldehydes | Hydrazones for agrochemicals | |
C5-Fluorine | Nucleophilic substitution | Alkoxy/amino pyrimidines | |
C2-Methoxy | Demethylation | Hydroxypyrimidine precursors | [6] [7] |
Global suppliers like Akmekem and Simson Pharma offer custom synthesis, emphasizing >95% purity for research applications [3] [6].
This compound enables efficient synthesis of bioactive agents through rational derivatization:
Pharmaceutical Applications:
Agrochemical Applications:
Table: Commercial Supply Chain Characteristics
Supplier | Purity (%) | Pack Size | Price Range | |
---|---|---|---|---|
Angene International | 98 | 5g–500g | $12–$305 | |
Key Organics | 97 | 100g–500g | $96–$256 | |
A2B Chem | 95 | 1g–25g | $45–$83 | |
Yanxi New Materials | 99 | 1kg+ | Custom quote | [4] |
Over 50% of suppliers classify it under "pharmaceutical intermediates" in chemical databases, reflecting industrial adoption [5] [6]. Patent analysis indicates utilization in:
This multifunctional building block bridges medicinal chemistry and agrochemical design through targeted structural diversification.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4